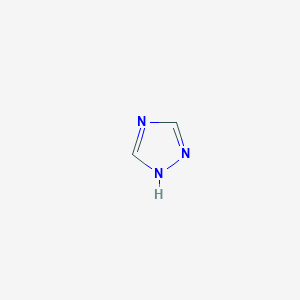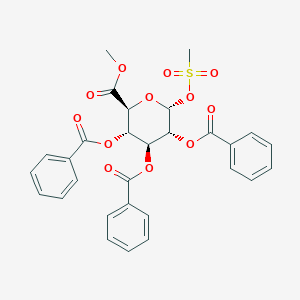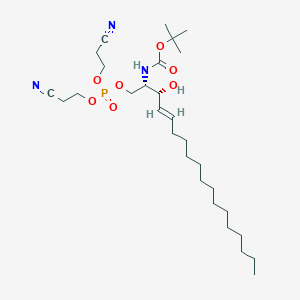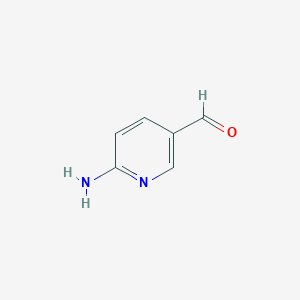
N-Acetyltyramine
Overview
Description
N-Acetyltyramine is a naturally occurring tyramine derivative, which is an alkaloid compound. It is found in various biological sources, including fungi and actinomyces. This compound has garnered interest due to its diverse biological activities, including fungitoxic, antitumor, and quorum-sensing inhibitory properties .
Mechanism of Action
Target of Action
N-Acetyltyramine, a tyramine alkaloid, has been reported to have several bioactivities . It exhibits fungitoxic activity against Cladosporium sphaerospermum, antitumor activity against A375 human melanoma cells and K562 human leukemia cells . It also acts as an IL-1R antagonist and inhibitor of factor XIIIa . Furthermore, it has been identified as a quorum-sensing inhibitor (QSI) compound, capable of inhibiting the quorum sensing of Chromobacterium violaceum ATCC 12472 .
Mode of Action
For instance, as a quorum-sensing inhibitor, it interferes with bacterial communication, affecting their ability to coordinate group behaviors .
Biochemical Pathways
It is known that it is involved in the quorum-sensing pathways of certain bacteria . In addition, it has been suggested that this compound could be involved in the synthesis pathway in engineered E. coli, where it is produced from L-tyrosine .
Result of Action
This compound has been reported to have several effects at the molecular and cellular levels. It exhibits fungitoxic activity, antitumor activity, and acts as an IL-1R antagonist and inhibitor of factor XIIIa . It also reverses resistance in Doxorubicin-resistant leukemia P388 cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been isolated from different sources such as fungi, actinomyces , and beehives , suggesting that it may exhibit different activities in different environments
Biochemical Analysis
Biochemical Properties
N-Acetyltyramine interacts with various enzymes, proteins, and other biomolecules. It enhances the cytotoxicity of doxorubicin in resistant P388 murine leukemia cells . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to reverse the resistance of doxorubicin in leukemia cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it enhances the cytotoxicity of doxorubicin, indicating a potential inhibitory effect on certain enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyltyramine can be synthesized through the acetylation of tyramine. One common method involves dissolving tyramine in a mixture of acetic anhydride and pyridine. The reaction typically proceeds at room temperature, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of actinobacteria, such as Actinokineospora sp. and Streptomyces sp. These microorganisms are cultured in suitable media, and the compound is extracted from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
N-Acetyltyramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to tyramine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acetyl group substitution can be achieved using nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tyramine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyltyramine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in quorum sensing inhibition and its effects on bacterial communication.
Medicine: Investigated for its antitumor properties and potential as an IL-1R antagonist and factor XIIIa inhibitor.
Industry: Utilized in the development of antibacterial agents and other therapeutic compounds .
Comparison with Similar Compounds
Similar Compounds
N-Acetyltryptamine: Another acetylated derivative of a biogenic amine with similar biological activities.
Tyramine: The parent compound of N-Acetyltyramine, with a simpler structure and different biological properties
Uniqueness
This compound is unique due to its combination of quorum-sensing inhibitory, antitumor, and anti-inflammatory properties. Its ability to interfere with bacterial communication and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDWJOOPFDQZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152731 | |
| Record name | N-Acetyltyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-66-0 | |
| Record name | N-Acetyltyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyltyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyltyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLTYRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZB50E9QVY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














